Bisterpy

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

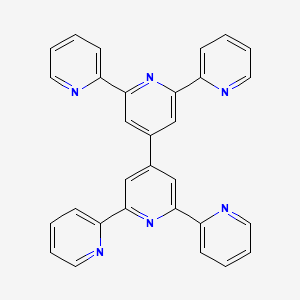

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N6/c1-5-13-31-23(9-1)27-17-21(18-28(35-27)24-10-2-6-14-32-24)22-19-29(25-11-3-7-15-33-25)36-30(20-22)26-12-4-8-16-34-26/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIFJDSQZXDTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475142 | |

| Record name | 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128143-86-2 | |

| Record name | 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Aspects of Bisterpy Ligand Architecture in Advanced Chemical Systems

Strategic Design and Functionalization of Bisterpy Ligand Scaffolds

The strategic design and functionalization of this compound ligand scaffolds are paramount to tailoring their coordination behavior and enabling tunable reactivity and properties in advanced chemical systems.

Tailoring this compound Derivatives for Specific Coordination Environments

This compound ligands are highly versatile in directing the formation of diverse coordination environments and supramolecular architectures. The inherent linear coordination geometry of terpyridine units, when combined in a ditopic this compound ligand, facilitates the construction of extended structures. For instance, this compound ligands can be employed to create one-dimensional (1D) chains, two-dimensional (2D) networks, and even three-dimensional (3D) frameworks with various metal ions rsc.orgrsc.orgnih.govnih.gov.

Research has demonstrated the formation of complex structures, such as metallohexameric macrocycles, where bisterpyridine ligands facilitate the assembly of multiple metal centers, leading to nanosized architectures with precisely positioned internal and external metal complexes rsc.orgresearchgate.net.

Ligand Modification Strategies for Tunable Reactivity and Properties

The functionalization of this compound ligands is a key strategy for tuning their electronic, optical, and electrochemical properties, allowing for their application in areas such as sensing, light-emitting devices, and molecular electronics nih.govnih.govresearchgate.netacs.orgnih.govacs.orgacs.org. Modifications are frequently introduced at the 4'-position of the terpyridine units, as this position is often distal from the metal coordination site and allows for the attachment of various functional groups without significantly hindering metal binding acs.orgmdpi.com.

A powerful tool for functionalizing this compound ligands is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne Huisgen 1,3-dipolar cycloaddition nih.govnih.govuni-ulm.denih.gov. This reaction enables the efficient and selective attachment of a wide array of chemical functionalities, including dyes, biomolecules, and additional spacers, to the this compound scaffold or its pre-formed metal complexes nih.govuni-ulm.denih.gov. For instance, azide-functionalized iridium(III) bisterpyridines can be modified to incorporate triazole functionalities, leading to changes in their photophysical characteristics, such as luminescence properties and lifetimes nih.govnih.gov.

The introduction of specific substituents can profoundly impact the properties of this compound complexes. For example, incorporating dithienylethene (DTE) units into bisterpyridine complexes allows for photo and redox control of their properties, making them promising for molecular electronic applications acs.orgnih.gov. Similarly, the presence of redox-active amine substituents on osmium bisterpyridine complexes can lead to stepwise oxidations of both the metal ion and the amine segment, with redox potentials varying based on the electronic nature of the substituents acs.org.

The following table illustrates some examples of functionalization strategies and their effects on this compound complexes:

Table 1: Illustrative this compound Ligand Functionalization Strategies and Property Modulation

| Functional Group/Modification | Metal Ion | Observed Property/Application | Reference |

| Azide (B81097)/Triazole via Click Chemistry | Iridium(III) | Tunable luminescence, bioimaging, polymer/surface modification | nih.govnih.govmdpi.com |

| Dithienylethene (DTE) units | Iron(II), Cobalt(II) | Photochromic and electrochromic behavior, molecular electronics | acs.orgnih.gov |

| Redox-active Amine substituents | Osmium(II) | Stepwise oxidations, tunable redox potentials | acs.org |

| Propylenedioxythiophene (ProDOT) | Cobalt(II) | Electrochromic properties, color changes based on MLCT transitions | researchgate.net |

| Hydroxymethylphenyl | Iridium(III) | Precursor for further functionalization, solvent-dependent emission | mdpi.com |

Synthetic Methodologies for this compound Ligands and Their Metallo-Architectures

The synthesis of this compound ligands and their corresponding metal complexes involves a range of sophisticated chemical methodologies, from direct ligand synthesis to templated approaches and post-complexation modifications.

Advanced Approaches to this compound Ligand Synthesis

The synthesis of this compound derivatives often relies on robust cross-coupling reactions that enable the precise assembly of the terpyridine units and their linking spacers. Palladium-catalyzed Miyaura- and Suzuki-type cross-couplings are particularly effective and widely used for the construction of diverse bisterpyridine derivatives acs.orgnih.gov. These methods offer a quick, efficient, and mild route for both symmetric and unsymmetric introduction of various substituents into the pyridine (B92270) rings and for tuning the nature of the bridging spacers acs.orgnih.gov. This versatility allows for the creation of bisterpyridines with significant structural and functional diversity, which are crucial for fabricating novel metallo-supramolecular polymers acs.org.

Another established synthetic route involves the base-mediated aldol (B89426) condensation of dialdehydes with acetylpyridine, followed by subsequent cyclization steps to form the pyridine rings acs.orgrsc.org. Recent advancements also include functional group interconversion approaches, which allow for the introduction of functional groups that might not be accessible through the initial synthetic pathways uni-ulm.de.

Templated Synthesis Strategies for this compound Metal Complexes

Templated synthesis is a powerful strategy in coordination chemistry where a metal ion acts as a template to direct the assembly of ligands around it, leading to the formation of specific complex structures that might be difficult to achieve otherwise google.esbiolab.siacs.org. For this compound systems, metal ions can guide the precise arrangement of terpyridine-type ligands to form linearly arranged multicomponent arrays or complex supramolecular architectures acs.org.

In hydrothermal reactions, for instance, metal ions like copper(II) can template the formation of this compound-containing metal oxides, leading to materials with unusual structural diversity, including 1D, 2D, and 3D frameworks, with variations in the diphosphonate tether length influencing the final architecture rsc.orgrsc.orgnih.govnih.govscirp.orgscirp.orgacs.orgrsc.org. This templating effect is critical for controlling the topology and dimensionality of the resulting coordination polymers and networks.

"Chemistry on the Complex" Approaches with this compound Systems

"Chemistry on the complex" refers to post-synthetic modification strategies where chemical reactions are performed directly on a pre-formed metal complex, rather than on the free ligand nih.govnih.govmdpi.comuni-ulm.de. This approach is particularly advantageous when the functional groups intended for the ligand are sensitive to the harsh conditions often required for metal complexation, especially with inert metal centers like iridium(III) mdpi.com.

A notable example involves the synthesis of azide-functionalized iridium(III) bisterpyridines, which are then subjected to copper(I)-catalyzed azide-alkyne Huisgen 1,3-dipolar cycloaddition ("click chemistry") to introduce triazole functionalities nih.govnih.govmdpi.com. This allows for the precise attachment of various moieties, such as alkynes with maleimide (B117702) functionalities, to the already complexed this compound unit mdpi.com. This strategy facilitates the use of these photophysically interesting complexes in applications like the modification of polymers or surfaces nih.govnih.gov. Similarly, bisterpyridine-based grid complexes can be functionalized with azide groups, and subsequent metal-free Huisgen reactions on the assembled complex can attach multiple molecules, such as pyrene, in a single step, influencing the fluorescence properties of the attached dyes nih.gov.

The ability to perform "chemistry on the complex" provides a high degree of control over the final structure and properties of metallo-supramolecular systems, enabling the creation of complex functional materials.

Coordination Chemistry and Metal Complexation with Bisterpy Ligands

Principles of Metal-Bisterpy Coordination and Chelation Effects

Terpyridine (tpy), the fundamental building block of bisterpy systems, is a tridentate ligand that coordinates to metal ions through its three nitrogen atoms researchgate.netnih.gov. Prior to metal coordination, the pyridine (B92270) rings typically adopt a trans-trans geometry to minimize lone-pair electron repulsion. Upon chelation, a cis-cis geometry is formed, enabling the three pyridine rings to achieve a nearly planar conformation, which facilitates effective conjugation between the aromatic rings and the coordinated metal cation nih.gov. This structural rearrangement upon binding is crucial for the stability of the resulting complexes.

Chelate Stability and Selectivity in this compound Metal Complexes

The thermodynamic stability of this compound metal complexes is profoundly influenced by the identity of the coordinating metal cation nih.govmdpi.com. Research indicates a specific order of binding affinity for terpyridine towards various transition metals: Ru²⁺ > Os²⁺ > Fe²⁺ > Zn²⁺ > Cd²⁺ nih.gov. Ruthenium(II) and osmium(II) form particularly stable terpyridine complexes, characterized by very slow ligand exchange rates at room temperature nih.gov. In contrast, complexes with zinc(II) and cadmium(II) exhibit weaker binding, leading to more dynamic systems even under ambient conditions nih.gov.

An illustrative example of binding affinity is presented in the table below:

| Metal Ion | Relative Binding Affinity (Terpyridine) nih.gov | Ligand Exchange Rate (Room Temp) nih.gov |

| Ru²⁺ | High | Very Slow |

| Os²⁺ | High | Very Slow |

| Fe²⁺ | Moderate | -- |

| Zn²⁺ | Weak | Dynamic |

| Cd²⁺ | Weak | Dynamic |

Influence of Metal Ion Identity on this compound Coordination Geometry

The identity of the metal ion significantly dictates the coordination geometry adopted by this compound ligands. Terpyridine typically forms octahedral complexes, where two terpyridine ligands coordinate to a single metal center in a perpendicular arrangement, resulting in {M(tpy)₂} complexes nih.gov. X-ray crystallographic data have provided detailed insights into the structures of various bis(terpyridine) complexes, including those of osmium(II) researchgate.netacs.orgnih.gov.

Electronic Structure and Redox Chemistry of this compound Metal Complexes

This compound metal complexes exhibit rich electronic structures and fascinating redox chemistry, making them attractive for applications in molecular electronics and sensing. Their optical and electrochemical properties are often governed by a combination of metal-centered and ligand-centered electronic transitions.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered Transitions

The electronic absorption spectra of this compound metal complexes typically display intense bands in the visible and ultraviolet regions, arising from various electronic transitions researchgate.netacs.orgnih.govrsc.org. Prominently, these include singlet metal-to-ligand charge-transfer (¹MLCT) and triplet MLCT transitions, where an electron is promoted from a metal-centered orbital to a ligand-centered orbital researchgate.netacs.orgnih.govunige.ch. For example, osmium(II) bis(terpyridine) complexes often show intense ¹MLCT bands in the visible region, typically around 490–500 nm researchgate.net.

In addition to MLCT transitions, ligand-centered (LC) transitions, specifically ππ* transitions within the terpyridine units, are observed, usually at shorter wavelengths (e.g., below 350 nm) rsc.org. Intraligand charge-transfer (ILCT) transitions can also contribute to the visible absorption profiles, particularly when redox-active substituents are present on the terpyridine framework researchgate.netacs.orgmdpi.com. The interplay between these different types of transitions gives rise to the characteristic photophysical properties of these complexes, including luminescence researchgate.netacs.orgnih.govacs.org. For instance, osmium(II) bisterpyridine complexes can exhibit weak emissions around 720 nm at room temperature researchgate.netacs.orgnih.gov. In singly oxidized states, transitions such as Os(II) → N•+ MLCT or N → Os(III) ligand-to-metal charge-transfer transitions can be observed in the near-infrared region researchgate.netacs.orgnih.gov.

Electrochemical Behavior and Multiple Stable Redox States in this compound Systems

The electrochemical behavior of this compound metal complexes is often characterized by multiple, stepwise oxidation and reduction processes, involving both the metal center and the ligand framework researchgate.netacs.orgnih.govskku.edu. These complexes can exhibit multiple stable redox states, which is a key feature for their potential use in molecular electronics and memory devices researchgate.netliverpool.ac.ukacs.org.

For example, bis(terpyridine)osmium(II) complexes undergo stepwise oxidations of both the osmium ion and any redox-active amine segments present researchgate.netacs.orgnih.gov. Similarly, ruthenium(II) bis(terpyridine) complexes with amine-functionalized ligands show richer electrochemistry compared to unfunctionalized analogues, displaying additional amine oxidation potentials mdpi.com. The reversibility and potential of these redox processes can be precisely tuned through chemical design rsc.orgmdpi.com. The ability to access distinct redox states, distinguishable by their absorption spectra in the visible and near-infrared regions, underpins their utility in electrochromic applications researchgate.net.

Redox-Active Substituents and Their Impact on Electronic States

The incorporation of redox-active substituents onto the this compound ligand framework provides a powerful means to modulate the electronic structure and electrochemical properties of the resulting metal complexes researchgate.netacs.orgnih.govacs.org. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, significantly influences the redox potentials of both the metal center and the ligand researchgate.netacs.orgnih.govacs.orgresearchgate.netrsc.org.

For instance, strongly electron-donating groups, such as dimethylamino groups on terpyridine ligands, can induce a negative shift of the metal oxidation potential researchgate.net. Studies on iron(II) and cobalt(II) bis-terpyridine complexes with varying substituents at the 4'-position of the terpyridine chelators have demonstrated a strong linear correlation between the metal(III/II) redox potential (E₁/₂) and the Hammett constants of the substituents researchgate.netresearchgate.net. This indicates that the electron-donating or electron-withdrawing character of the substituents directly impacts the electronic density at the metal center, thereby shifting the redox potentials researchgate.netresearchgate.net. This tunability allows for fine control over the electronic states and reactivity of this compound metal complexes, enabling their tailored application in diverse fields.

Photophysical and Optoelectronic Research Applications of Bisterpy Systems

Bisterpy-Derived Materials in Optoelectronic Devices

Photochromic and Electrochromic Switching Devices Utilizing this compound Components

This compound complexes play a significant role in the development of dynamic optical switching devices due to their reversible changes in optical properties upon external stimuli.

Electrochromic Switching Devices: Electrochromism, the reversible change in optical properties (color, transmittance) upon application of an electrical stimulus, is a prominent application of this compound systems. Metallo-supramolecular polymers (MSPs) synthesized from bisterpyridine ligands and transition metal salts are particularly effective electrochromic materials nih.govnih.govfishersci.caeasychem.orgchem960.comwikipedia.orgamericanelements.comfishersci.ca36.112.18sigmaaldrich.com.

The electrochromic mechanism in these systems is often attributed to metal-to-ligand charge transfer (MLCT) transitions and the reversible redox reactions of the central metal ion nih.govchem960.comamericanelements.com. For instance, iron(II) (Fe(II)) and cobalt(II) (Co(II)) based bisterpyridine complexes exhibit distinct color changes upon oxidation or reduction. Fe(II)-based metallo-supramolecular polymers (polyFe), often composed of Fe(II) ions and bis(terpyridyl)benzene, are known for their electrochromic behavior, with light absorption around 600 nm attributed to MLCT from Fe(II) to the bisterpyridine ligand. Similarly, cobalt and 3,4-propylenedioxythiophene-bisterpyridine complexes show specific color changes from orange to dark green 36.112.18sigmaaldrich.com.

Research findings highlight impressive performance metrics for this compound-based electrochromic devices:

| This compound System (Metal Ion) | Optical Contrast (ΔT) | Coloration Efficiency (CE) | Switching Speed (Coloring/Bleaching) | Cycle Stability | Reference |

| Fe(II)-based polyFe/LIIm composites | 70-76% | Not specified | Not specified | Improved memory properties | |

| Ru(II)-based MSPs | 98% (Visible-NIR) | 851 cm²/C | Fast switching | >7000 cycles | nih.gov |

| Bis(terpyridine) iron(II) functionalized silica (B1680970) films | 47% | 245 cm²/C | <4 seconds (few seconds) | Stable over several hours of continuous switching |

These performance characteristics demonstrate the potential of this compound systems for applications in smart windows, dynamic displays, and energy-efficient building materials nih.gov.

Photochromic Switching Devices: While terpyridine itself is not inherently photochromic, this compound systems can be engineered to exhibit photochromic properties by integrating photochromic units, such as dithienylethene (DTE), into their structure nih.govamericanelements.com. This integration allows for a dual photo- and electrochromic response, enabling control over optical properties through both light irradiation and electrochemical stimuli.

These hybrid systems undergo reversible photo-induced isomerization between open and closed forms upon irradiation with specific wavelengths of light (e.g., UV and visible light) nih.govamericanelements.com. This photoisomerization can, in turn, influence the electronic and redox states of the metal complex, providing a means for photo- and redox-controlled transport in molecular electronic applications nih.gov. For instance, dithienylcyclopentene-containing transition metal bisterpyridine complexes have been shown to exhibit both photochromic and electrochromic behavior, representing candidates for molecular electronic applications nih.gov.

Non-linear Optical Devices and Advanced Optoelectronic Materials

This compound systems are also explored for their non-linear optical (NLO) properties, which are crucial for advanced optoelectronic materials and devices. Non-linear optics describes the interaction of light with matter where the material's response is not directly proportional to the strength of the electromagnetic field, leading to phenomena like second harmonic generation (SHG) and two-photon absorption (TPA) 36.112.18sigmaaldrich.com.

Non-linear Optical Properties: this compound complexes contribute to NLO properties through their designable electronic structures and charge transfer characteristics.

Two-Photon Absorption (TPA): Bis-terpyridyl-stilbene derivatives of iridium(III) (Ir(III)) and ruthenium(II) (Ru(II)) complexes have demonstrated two-photon absorption when excited in the near-infrared region (740-820 nm). Their two-photon absorption cross sections range from 11 to 67 × 10⁻⁵⁰ cm⁴ s photon⁻¹, making them promising as luminescent markers for 3D imaging. Studies on various terpyridines and bis(terpyridine) cationic zinc(II) complexes also confirm their TPA activity, with terpyridines bearing donor groups exhibiting particularly large TPA cross sections nih.gov. However, coordination to a Zn(II) center can sometimes lead to a decrease in the TPA response. A bis(terpyridine)zinc(II) complex (ZnL1) has been synthesized as an efficient reactive oxygen species (ROS) photogenerator with two-photon absorption activity nih.gov. Furthermore, a bis-terpyridyl Fe(II) complex with 4'-(4-anilino)-2,2':6',2''-terpyridine showed a TPA cross-section of 4699.19 GM at 800 nm wavelength, indicating its potential for biological applications.

Second Harmonic Generation (SHG): The coordination of 4'-(C₆H₄-p-X)-2,2':6',2''-terpyridines to Zn(II), Ru(III), and Ir(III) metal centers can significantly enhance the second-order NLO response. This enhancement, measured by techniques such as electric field induced second harmonic generation (EFISHG), is influenced by electronic charge-transfer transitions, including metal-to-ligand and ligand-to-metal charge transfers, in addition to intraligand charge transfer. The nature of the metal center can even shift the enhanced second-order NLO response from positive to negative.

Advanced Optoelectronic Materials: Beyond specific NLO devices, this compound systems are integral components in the broader field of advanced optoelectronic materials. Their ability to form metallo-supramolecular polymers allows for the creation of materials with tunable spectroscopic properties, such as emission wavelength and strength fishersci.ca. These materials are relevant for various optoelectronic applications, including:

Fluorescent Coordination Polymers: Novel bis-terpyridine ligands can be complexed with transition metals like Zn(II) to form linear fluorescent coordination polymers. These polymers exhibit intense visible light absorption and fluorescence emission, which can be regulated by external stimuli such as pH. This makes them valuable for smart materials and sensors.

Molecular Electronics and Information Storage: this compound complexes are of continuing interest in the design and synthesis of functional materials for molecular electronics and information storage, offering multiple means for controlling transport through well-defined electronic and redox states nih.gov.

The ongoing research into the precise control over the structure and electronic properties of this compound systems continues to unveil their potential for next-generation optoelectronic devices and materials.

Catalytic Applications of Bisterpy Metal Complexes

Bisterpy Complexes in Electrocatalysis and Photocatalysis

This compound metal complexes have garnered significant attention in the field of sustainable energy due to their promising roles in electrocatalytic and photocatalytic processes. These complexes are instrumental in facilitating critical reactions for energy conversion, including the reduction of small molecules like oxygen and carbon dioxide, and the challenging process of water splitting researchgate.netresearchgate.netresearchgate.netwiley-vch.dersc.orgresearchgate.net. Their ability to engage in photoinduced charge separation and electron transfer mechanisms makes them key components in artificial photosynthesis systems researchgate.netrsc.orgresearchgate.netresearchgate.netsemanticscholar.orgsemanticscholar.orgnih.gov.

Oxygen Reduction Reactions and CO2 Reduction

This compound complexes demonstrate utility in both oxygen reduction reactions (ORR) and carbon dioxide (CO2) reduction, crucial processes for fuel cells, batteries, and carbon capture technologies bnl.govmdpi.com.

Oxygen Reduction Reactions (ORR) The oxygen reduction reaction is a fundamental process in energy conversion systems, including fuel cells and certain battery types, where the O2 molecule is cleaved in a multi-step process bnl.gov. While platinum-group metals are commonly used as catalysts for ORR, the development of cost-effective alternatives is a significant research area bnl.govoaepublish.com. Bisterpyridine derivatives have been explored for their role in electrocatalysis, including the reduction of dioxygen jst.go.jp. For instance, the direct formation of redox-active adlayers based on bisterpyridine derivatives with Co²⁺ on a Au(111) electrode has been reported, indicating their potential in electrocatalytic interfaces jst.go.jp. Although specific direct catalytic activity data for this compound complexes in ORR are less detailed in the provided sources, the broader class of polypyridyl ligands, to which this compound belongs, is well-established in electrocatalysis, suggesting this compound's potential in this area.

CO2 Reduction this compound complexes, particularly those involving cobalt, have been extensively investigated for their role in the electrochemical reduction of CO2 to valuable products like carbon monoxide (CO) researchgate.netrsc.orgnih.gov. A significant challenge in CO2 reduction is the competition with proton reduction (hydrogen evolution reaction, HER) rsc.orgnih.gov. Research has shown that the selectivity of cobalt-bisterpyridine complexes for CO2 reduction to CO can be effectively controlled by electronically tuning the ancillary ligand sphere researchgate.netrsc.orgnih.govacs.org. Less active catalysts for H+ reduction tend to be more selective towards CO2 reduction to CO researchgate.netrsc.orgnih.gov.

For example, a phosphonated cobalt bis(terpyridine) catalyst (CotpyP) interfaced with a mesoporous TiO2 scaffold on a p-type silicon photoelectrode has been developed for solar-driven aqueous CO2 reduction lincoln.ac.ukcam.ac.uk. This hybrid photocathode efficiently reduces CO2 to CO under both organic-water and purely aqueous conditions cam.ac.uk. The system achieved a turnover number (TON) of approximately 330 and maintained stable activity for over a day cam.ac.uk. Notably, the catalytic onset potential for this immobilized system occurred approximately 700 mV earlier than typically reported for soluble cobalt bis(terpyridine) catalysts cam.ac.uk.

Table 1: Performance of Cobalt Bis(terpyridine) Catalyst (CotpyP) in CO2 Reduction

| Catalyst System | Reaction Conditions | Product | Selectivity | Turnover Number (TON) | Overpotential | Reference |

| Co(bisterpyridine) on mesoTiO2/p-Si | Aqueous/Organic-water mixtures | CO | High | ~330 (stable >1 day) | ~700 mV earlier onset than soluble catalysts | cam.ac.uk |

| CoPcP on mesoTiO2 | Aqueous electrolyte (pH 7.3) | CO | 85% | 1949 ± 5 (after 2h CPE) | ~550 mV vs. SHE | lincoln.ac.uk |

Water Splitting and Energy Conversion Catalysis

This compound complexes are also pivotal in water splitting reactions, which involve the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), and contribute broadly to energy conversion catalysis.

Water Splitting Cobalt(II)bis-terpyridine complexes have been reported for electrocatalytic proton reduction, a key step in hydrogen evolution researchgate.net. Studies suggest that in some cases, these complexes stabilize the reduced metal center, while in others, a ligand-based proton reduction pathway is proposed researchgate.net. A bifunctional cobalt bis(terpyridine) complex has been specifically highlighted for its efficiency in water splitting to generate green hydrogen researchgate.net.

Energy Conversion Catalysis Beyond specific reactions, this compound complexes play a broader role in various energy conversion processes. They are integral to systems designed for converting solar energy into chemical energy, often through photoinduced charge separation and electron transfer researchgate.netresearchgate.netwiley-vch.dersc.orgresearchgate.netresearchgate.netsemanticscholar.orgsemanticscholar.orgnih.gov. For instance, a photoinduced charge-separation between a bisterpyridine ruthenium complex covalently attached to a polyoxometalate unit has been directly demonstrated researchgate.net. Similarly, iridium(III) bisterpyridine complexes have been incorporated into triads to achieve long-lived charge-separated states, crucial for efficient energy conversion researchgate.net. Ruthenium(II)bisterpyridine-cytochrome c bioconjugates have also shown photoinduced reduction capabilities, highlighting their potential in mimicking biological energy transfer processes nih.gov.

Photoinduced Catalytic Processes

Photoinduced catalytic processes leverage light energy to drive chemical transformations, and this compound complexes are significant players in this domain due to their photophysical properties.

Photoinduced Electron Transfer and Charge Separation this compound complexes are known for their ability to undergo photoinduced electron transfer (PET) and generate charge-separated states researchgate.netresearchgate.netresearchgate.netsemanticscholar.orgsemanticscholar.orgnih.gov. For example, ruthenium bis-terpyridine complexes are widely employed as photosensitizers in photoredox catalysis researchgate.netrsc.orgsemanticscholar.org. While homoleptic Ru bis-terpy complexes typically have short excited-state lifetimes, their attachment to graphene oxide significantly improves their photocatalytic activity researchgate.netrsc.org. This enhancement is attributed to efficient hole transfer from the excited Ru unit to the graphene oxide, which acts as an electron reservoir rsc.org.

Iridium(III) bisterpyridine complexes are also prominent in photoinduced processes. A notable example involves a triad (B1167595) where an Ir(III) bisterpyridine complex is connected to a triphenylamine (B166846) electron donor and a naphthalene (B1677914) bisimide electron acceptor researchgate.net. Upon excitation, this system forms a charge-separated state (D⁺-Ir⁻-A) with 100% yield in less than 20 picoseconds, which then sequentially leads to D⁺-Ir-A⁻ with about 10% efficiency in 400 picoseconds researchgate.net. The final charge-separated state exhibits a remarkable lifetime of 120 microseconds at room temperature in air-free acetonitrile (B52724) researchgate.net. The synthesis of azide- and triazole-functionalized iridium(III) bisterpyridine complexes has also been reported, with investigations into their photophysical characteristics, including lifetimes, revealing minimal effect of oxygen on their lifetimes in aqueous solutions mdpi.com.

Table 2: Photoinduced Properties of this compound Metal Complexes

| Complex Type | Key Feature / Application | Excited State Lifetime | Charge Separation Yield | Reference |

| Ru bisterpyridine (homoleptic) | Photocatalysis, Heck reaction | Short (improved by graphene oxide) | - | researchgate.netrsc.org |

| Ir(III) bisterpyridine triad (D-Ir-A) | Photoinduced charge separation | 120 µs (final CS state) | 100% (initial CS state) | researchgate.net |

| Ru(II)bisterpyridine-cytochrome c bioconjugates | Photoinduced reduction | - | - | nih.gov |

Supramolecular Chemistry and Self Assembly of Bisterpy Based Architectures

Design Principles for Bisterpy-Mediated Supramolecular Structures

The design of supramolecular structures using this compound ligands is guided by principles that leverage the predictable and directional nature of metal-ligand coordination bonds. These interactions, with energies typically ranging from 15-50 kcal/mol, are stronger than most non-covalent interactions yet weaker than covalent bonds, allowing for reversible assembly processes fishersci.ca. The precise control over the coordination geometry of metal centers is crucial in dictating the topology of the resulting architectures fishersci.ca.

Linear and Angular Connectivity in this compound-Metal Assemblies

This compound ligands offer distinct possibilities for controlling the connectivity within metal assemblies, leading to both linear and angular arrangements. The terpyridine units can act as tridentate chelating ligands, forming stable complexes with various transition metal ions, including Fe(II), Ru(II), Co(II), and Zn(II) wikipedia.orgtcichemicals.comnih.gov. For instance, the formation of a linkage, where 'M' is a metal ion, provides a stable and highly directional branching moiety or node in the self-assembly process tcichemicals.com.

Controlled Dimensionality in Metallo-Supramolecular Frameworks

The ability to control the dimensionality of metallo-supramolecular frameworks is a key feature of this compound-based systems. By judiciously selecting the metal ion, the this compound ligand, and any co-ligands, researchers can achieve structures ranging from one-dimensional (1D) chains to two-dimensional (2D) grids and three-dimensional (3D) frameworks.

For example, in systems involving oxovanadium, copper, this compound, and organodiphosphonate ligands, the variation of the carbon chain length in the organodiphosphonate ligand can influence the resulting dimensionality. Studies have shown that depending on the linker length, 1D, 2D, or even 3D bimetallic oxide phosphonate (B1237965) structures can be obtained. The incorporation of additional components, such as branched tris(terpyridine) ligands alongside linear bis(terpyridine) ligands, can also lead to the formation of 3D hyperbranched metallo-supramolecular polymers with porous structures. This demonstrates that the interplay of different building blocks allows for fine-tuning of the structural complexity and dimensionality.

Fabrication of Complex this compound Supramolecular Architectures

The self-assembly of this compound ligands with metal ions provides a powerful "bottom-up" approach for fabricating complex supramolecular architectures, mimicking the sophisticated organizational principles found in nature nih.gov.

Sierpiński Triangles, Hexagonal Gaskets, and Other Geometric Assemblies

This compound and other terpyridine-based ligands have been successfully employed in the self-assembly of fractal-like structures, including Sierpiński triangles and hexagonal gaskets. These intricate geometric assemblies are achieved through multicomponent self-assembly processes, where specific stoichiometric ratios of carefully designed terpyridine-based ligands and metal ions (e.g., Cd(II), Fe(II), Zn(II)) are combined nih.gov. For instance, a first-generation Sierpiński triangle architecture has been synthesized using terpyridine-based ligands and Cd(II) ions in a precise 1:1:3 stoichiometric ratio, forming tpy-Cd(II)-tpy connectivity. Similarly, hexagonal macrocycles have been constructed by designing bis(terpyridine) ligands with specific angles (e.g., 119.69 degrees) between the terpyridinyl moieties, leading to trimeric hexagonal metallomacrocycles with Fe(II) or Zn(II) centers nih.gov.

Self-Assembled Metallodendrimers and Metallomacromolecules

This compound and related terpyridine ligands are instrumental in the construction of metallodendrimers and metallomacromolecules. These are shape-persistent, highly branched macromolecules where metal ions act as branching points or nodes tcichemicals.com. The self-assembly strategy often utilizes

Research has demonstrated the synthesis of isomeric neutral metallomacromolecules based on bis(2,2':6',2''-terpyridine)ruthenium(II) connectivity, where access to these architectures is facilitated by terpyridine-modified, C-branched building blocks. The resulting metallodendrimers exhibit an increase in molecular size with increasing generation, which can be observed through techniques like traveling-wave ion-mobility mass spectrometry tcichemicals.com. The versatility of this approach allows for the incorporation of various functional groups, leading to diverse and complex metallomacromolecular structures.

Interplay of Supramolecular Assembly and Functional Properties in this compound Systems

The self-assembly of this compound ligands with metal ions not only yields fascinating architectures but also imbues these systems with a range of functional properties, often stemming from the unique characteristics introduced by the metal centers.

The incorporation of metal ions into supramolecular assemblies introduces redox activity, distinct photophysical properties, and electronic functionality. For example, this compound-based metallo-supramolecular polymers involving Fe(II) or Co(II) have shown promise as electrochromic materials, exhibiting reversible color changes wikipedia.org. The electrochromic properties can be influenced by factors such as the surface morphology of the polymer film and the nature of the counter anions.

Furthermore, this compound systems can exhibit tunable optical properties. Zinc(II) bisterpyridine complexes, for instance, serve as model compounds for self-assembling metallopolymers suitable for photoluminescent and electroluminescent devices, with their photophysical properties being influenced by the metal coordination. Bis-cyclometalated iridium(III) complexes with terpyridine analogues also show tunable photophysical attributes, including phosphorescence in the orange-red region.

Beyond optical and electronic properties, this compound-based assemblies can also be designed for proton conduction. Europium(III)-based metallo-supramolecular polymers incorporating bisterpyridine ligands with carboxylic acids have been developed for high proton conduction, with the conductivity being influenced by factors like relative humidity. The ability to modulate the coordination structure in these systems allows for the optimization of their functional performance. The stimuli-responsive nature of some metal-ligand assemblies, where changes in molecular structure can be induced by external factors, further expands their potential applications in areas like molecular sensing and catalysis.

Theoretical and Computational Investigations of Bisterpy Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational research on bisterpy systems due to its favorable balance of accuracy and computational cost. scispace.comresearchgate.net DFT calculations are employed to determine the electronic ground state properties, such as molecular geometries and energies. scispace.com Hybrid functionals like B3LYP are commonly used for these types of investigations. scispace.comtrdizin.gov.trtubitak.gov.trresearchgate.net For studying excited-state properties, Time-Dependent DFT (TD-DFT) is the method of choice, allowing for the simulation of electronic absorption spectra and the characterization of excited states. researchgate.net

Theoretical studies have analyzed the suitability of this compound, among other aromatic nitrogen-containing ligands, for use in Organic Light Emitting Diodes (OLEDs). trdizin.gov.trtubitak.gov.trresearchgate.net These investigations typically involve calculations on both monomeric and dimeric structures to understand intermolecular interactions and charge transfer properties. researchgate.nettrdizin.gov.trresearchgate.net For instance, calculations on monomeric forms have been performed at levels like B3LYP/6-31G(d), while dimeric interactions have been studied using B3LYP with a TZP basis set. trdizin.gov.trtubitak.gov.trresearchgate.net

The electronic structure of this compound is central to its chemical and photophysical behavior. DFT calculations provide detailed insights into the distribution of electrons and the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical in determining the molecule's charge transport characteristics. emerald.com

In a theoretical study on potential OLED materials, the HOMO and LUMO energy levels of this compound were calculated to understand its electron-donating and electron-accepting capabilities. researchgate.net The analysis of these frontier orbitals helps to characterize whether a material is better suited for transporting electrons, holes (the absence of an electron), or both. Based on calculations of reorganization energy, this compound has been identified as a promising ambipolar charge transfer material, meaning it possesses the capability to transport both electrons and holes effectively. scispace.comtubitak.gov.tr This property is highly desirable for enhancing charge balance and efficiency in OLED devices.

The characterization extends to understanding how structural modifications impact the electronic landscape. For instance, in related metal-terpyridine complexes, tethering the complex can induce changes in the electronic structure through polarization interactions, which is reflected in the character and energy of the molecular orbitals. uliege.be

Computational methods are extensively used to predict the redox potentials and spectroscopic properties of this compound systems, providing data that is crucial for designing materials for electrochemical and optoelectronic applications. researchgate.net Key parameters derived from DFT calculations include ionization potential (IP) and electron affinity (EA), which are related to the energy required to remove or add an electron, respectively. tubitak.gov.tr These values are essential for predicting the performance of materials in devices like OLEDs, where they relate to hole and electron injection capabilities. scispace.comtubitak.gov.tr

Another critical parameter calculated for this compound is the reorganization energy (λ), which quantifies the geometric relaxation energy required upon electron transfer. tubitak.gov.tr A lower reorganization energy corresponds to a faster charge transfer rate, which is a key indicator of a good charge transport material. scispace.com Calculations have shown that this compound exhibits low reorganization energies for both hole (λh) and electron (λe) transport, supporting its identification as a good candidate for both hole transfer layer (HTL) and electron transfer layer (ETL) applications. scispace.comtubitak.gov.tr

The Marcus-Hush theory is often used in conjunction with these calculated parameters to estimate the charge transfer rates for electrons (We) and holes (Wh). tubitak.gov.tr For this compound, these calculations have yielded high charge transfer rates, further cementing its potential as an excellent ambipolar material. scispace.comtubitak.gov.tr

Below are tables summarizing the quantum chemical descriptors and charge transfer properties calculated for this compound in a theoretical study. researchgate.net

Table 1: Calculated Quantum Chemical Descriptors for this compound Calculations performed at the B3LYP/6-31G(d) level.

Table 2: Calculated Charge Transfer Properties for this compound Calculations performed with the hybrid B3LYP method.

Simulation of Ultrafast Excited-State Dynamics

Understanding the behavior of this compound systems immediately following light absorption requires the simulation of ultrafast excited-state dynamics. These simulations track the evolution of the molecule on femtosecond to picosecond timescales, revealing the pathways for energy dissipation and charge transfer.

Photoinduced electron transfer (PET) is a fundamental process in many applications involving this compound, from solar energy conversion to molecular electronics. researchgate.netaoyama.ac.jp Simulating PET involves a combination of molecular dynamics (MD) simulations and quantum chemical calculations. syr.edu

In complex systems, such as molecular triads where a this compound unit acts as a spacer between a donor and an acceptor, MD simulations are used to model the structural dynamics and the influence of the solvent environment on the electron transfer process. syr.edu Quantum rate theories, such as the nonadiabatic electron-transfer rate constant calculation, can be combined with these simulations to predict the speed of charge separation and recombination. syr.edu The electronic coupling between the initial and final states, a key parameter in these rate calculations, is often determined using semiempirical electronic structure methods like the generalized Mulliken-Hush method. syr.edu These theoretical approaches allow for a detailed investigation of how factors like distance, orientation, and the surrounding medium influence the efficiency of electron transfer through a this compound bridge. syr.edu

The accuracy of dynamics simulations is critically dependent on the quality of the underlying electronic structure calculations. Small differences in the description of molecular orbitals can lead to dramatic effects on the accuracy of the computational investigation. Therefore, a careful assessment and selection of the theoretical method and basis set are crucial for obtaining reliable results.

For instance, solid-state DFT simulations, which are necessary to accurately model vibrational motions perturbed by crystal packing forces, show that the choice of basis set can significantly impact the calculated bond lengths, angles, and vibrational frequencies. While specific assessments for dynamics simulations of this compound are not widely documented, the principles remain the same. The chosen level of theory must accurately reproduce the potential energy surfaces of the ground and relevant excited states to correctly predict the dynamic evolution of the system after photoexcitation.

Computational Design and Materials Prediction for this compound Derivatives

A significant advantage of computational chemistry is its ability to predict the properties of novel molecules before they are synthesized, thereby guiding experimental efforts toward the most promising candidates. This computational design and screening approach is highly valuable in the search for new materials based on the this compound framework.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| 1,2-bis[4′-(4-methylphenyl)2,2′:6′2″-terpyridin-6-yl]ethyne | This compound |

| 4,4′-azopyridine | AZPY |

| 4,4′-bipyridine | BIPY |

| 5,5′-diamino-2,2′-bipyridine | DABP |

| dipyrido[3,2-a:2′,3′-c]phenazine | DPP |

| 4,7-phenanthroline | PHEN |

| tris(8-hydroxyquinoline) aluminum | Alq3 |

Rational Design of Ligand Functionality and Complex Architectures

Computational methods, particularly Density Functional Theory (DFT), play a pivotal role in the rational design of this compound ligands and their corresponding metal complexes. By systematically modifying the structure of the terpyridine ligand, researchers can tune the electronic and steric properties of the resulting complexes to achieve desired functionalities.

One key area of focus is the modulation of redox potentials through ligand functionalization. For instance, the introduction of electron-donating or electron-withdrawing substituents on the terpyridine backbone can significantly alter the energy levels of the molecular orbitals, thereby tuning the redox potentials of the metal center. This principle has been computationally and experimentally demonstrated in a series of cobalt(II) bis-terpyridyl complexes, where variations in substituents on the terpyridine ligand allowed for the modulation of the Co(III)/Co(II), Co(II)/Co(I), and Co(I)/Co(I)(tpy)•– couples over a 1 V range.

Computational modeling is also instrumental in designing this compound complexes for specific applications. For example, DFT calculations can be employed to predict the geometries of bis(terpyridine)iron(II) and related complexes, which is a crucial first step in designing new complexes for applications such as dye-sensitized solar cells. By comparing the calculated structures with experimental data, reliable computational methods can be identified for the accurate prediction of molecular geometries. This predictive capability enables the in silico screening of a wide range of potential ligands before their synthesis, saving significant time and resources.

Furthermore, theoretical approaches guide the design of complex molecular architectures with specific functions. This includes the development of bimodal bifunctional ligands for applications such as antibody-targeted radiation therapy, where the ligand must effectively chelate a cytotoxic metal ion while being attached to a biological vector.

Table 1: Computationally Investigated Substituent Effects on Redox Potentials of Cobalt this compound Complexes

| Substituent Position | Substituent Type | Effect on Redox Potential |

| 4' | Electron-donating | Negative Shift |

| 4' | Electron-withdrawing | Positive Shift |

| Peripheral | Quinoline-type moieties | Tunable over a wide range |

| Central/Distal | Dimethylamino | Modulates electronic structure |

This table is illustrative and based on the general principles of ligand design in this compound systems.

Prediction of Charge Transfer Rates and Reorganization Energies

The efficiency of many applications involving this compound complexes, such as molecular electronics and photocatalysis, is critically dependent on the rates of electron transfer processes. Marcus theory provides a theoretical framework for understanding and predicting these rates, with the reorganization energy (λ) being a key parameter. Computational methods are essential for calculating reorganization energies and predicting charge transfer rates.

The reorganization energy consists of two components: the internal reorganization energy (λi), which arises from the changes in the geometry of the molecule upon oxidation or reduction, and the external reorganization energy (λo), which is associated with the rearrangement of the surrounding solvent molecules. DFT calculations can be used to determine the internal reorganization energy by optimizing the geometries of the molecule in its neutral and charged states.

A study on a molecular wire composed of a gold-electrode–bis(terpyridine)iron(II)–ferrocene array demonstrated the power of combining experimental electrochemical measurements with Marcus theory analysis. This work revealed a smaller reorganization energy compared to conventional ferrocenylalkanethiol self-assembled monolayers, contributing to a greater first-order electron transfer rate constant.

Computational investigations have also shed light on the role of intramolecular ligand charge transfer (ILCT) processes in the excited states of this compound complexes. Understanding these charge transfer dynamics is crucial for designing efficient photosensitizers and luminescent materials. For instance, in a terpyridine-bis-pyrene system, a charge transfer state is thermodynamically allowed in polar solvents, and its formation can be studied using transient absorption spectroscopy.

Table 2: Calculated Reorganization Energies for Electron Transfer in a this compound-Based Molecular Wire

| System | Reorganization Energy (eV) |

| Au–bis(terpyridine)iron(II)–ferrocene | Smaller than conventional systems |

| Ferrocenylalkanethiol SAM | Larger than the this compound system |

Note: This table provides a qualitative comparison based on the findings in the cited literature.

Theoretical Analysis of Optoelectronic Performance Parameters

Theoretical calculations are fundamental to understanding and predicting the optoelectronic properties of this compound systems. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption and emission spectra, providing insights into the nature of electronic transitions.

By performing TD-DFT calculations, researchers can assign the absorption bands observed in experimental UV-vis spectra to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions. This detailed understanding is crucial for the rational design of complexes with desired optical properties. For example, in a study of ruthenium(II) bis-terpyridine complexes, TD-DFT calculations supported the experimental findings on their photophysical properties, including their luminescence quantum yields and excited-state lifetimes.

Computational studies have also been employed to investigate the electronic structure of iron-terpyridine macromolecular complexes formed on surfaces. These calculations revealed that the highest occupied molecular orbitals (HOMOs) have significant contributions from the iron center, while the lowest unoccupied molecular orbitals (LUMOs) are primarily ligand-based. This electronic structure is indicative of the potential for photo-induced metal-to-ligand charge transfer, a key process in many photovoltaic and photocatalytic applications.

Furthermore, theoretical analyses can predict how modifications to the ligand structure will impact the optoelectronic performance. For instance, the introduction of N-methylation in Ru(II) bis-terpyridine complexes was shown computationally and experimentally to lead to higher luminescence quantum yields and longer excited-state lifetimes. These theoretical predictions guide the synthesis of new materials with enhanced performance for applications in areas like photocatalytic hydrogen production.

Table 3: Theoretically Predicted and Experimentally Verified Optoelectronic Properties of Ru(II) this compound Complexes

| Complex | Key Property | Theoretical Insight |

| [Ru(Tolyltpy)(Bipytpy)]2+ | Enhanced quantum yield and lifetime | Supported by TD-DFT calculations |

| N-methylated Ru(II) bis-terpyridine | Higher luminescence quantum yield | Explained by altered electronic structure |

| Iron-terpyridine nanochains | Potential for MLCT | HOMO localized on Fe, LUMO on ligand |

This table summarizes key findings where theoretical analysis provided crucial insights into the optoelectronic properties.

Emerging Research Directions and Future Outlook for Bisterpy Chemistry

Bisterpy-Derived Materials in Advanced Sensing Technologies

The inherent photophysical properties of this compound complexes, which can be modulated upon interaction with specific analytes, make them highly promising candidates for the development of advanced sensing technologies. Current research is focused on harnessing these properties to create highly sensitive and selective chemosensors and bioinorganic probes.

This compound-based systems are being engineered as luminescent chemosensors for the detection of a variety of analytes, including metal ions and changes in pH. The fluorescence of these materials can be significantly altered in the presence of a target analyte, providing a clear and measurable signal.

A notable example involves a bipyridine-bisterpyridine containing fluorescent dye that demonstrates selective metal ion sensing. This dye exhibits a differentiated fluorescence response to specific metal ions, allowing for their selective detection. researchgate.net Furthermore, coordination polymers constructed from bis-terpyridine ligands and transition metals have been shown to possess tunable fluorescence emission that is responsive to pH. mdpi.com The protonation of the terpyridine ligands can lead to a quenching of fluorescence or a significant red-shift in the emission wavelength, making these materials effective pH sensors. mdpi.com For instance, one such polymer exhibited a fluorescence emission peak at 635 nm, which, upon protonation, split into two peaks at 674 nm and 440 nm, eventually stabilizing at 728 nm. mdpi.com This acid-base responsive luminescence is a key feature for developing sensors that can operate in diverse chemical environments. mdpi.com

The design of these chemosensors often relies on the principle of intramolecular charge transfer (ILCT) or aggregation-induced emission (AIE). bohrium.com For example, a ditopic bisterpyridyl ligand containing o-carborane (B102288) was designed to form a fluorescent coordination polymer upon complexation with Zn(II) ions. bohrium.com This polymer exhibited a light blue emission due to the ILCT state, a distinct change from the ligand's own yellowish-green AIE in a poor solvent. bohrium.com Such dramatic changes in emission properties upon analyte binding are crucial for high-sensitivity sensing applications.

Interactive Table: this compound-Based Luminescent Chemosensors

| This compound System | Target Analyte(s) | Sensing Mechanism | Observed Response |

|---|---|---|---|

| Bipyridine-bisterpyridine dye | Metal ions | Selective fluorescence quenching | Differentiated response to various metal ions researchgate.net |

| Bis-terpyridine coordination polymer | pH (acid/base) | Protonation/deprotonation of ligand | Fluorescence quenching and significant red-shift mdpi.com |

The application of this compound-derived materials extends into the realm of biological sensing, where they are being developed as bioinorganic probes and components of biosensors for detecting biologically significant molecules like DNA and hydrogen sulfide (B99878) (H₂S). mdpi.comnih.gov The unique photophysical and photochemical properties of transition metal complexes, including those with this compound-like ligands, are being leveraged for bioimaging and biosensing. nih.govnih.gov

Bimetallic coordination polymers, which can be constructed using this compound ligands, are emerging as a versatile platform for biosensing. mdpi.comnih.gov These materials can exhibit superior luminescence and catalytic properties due to the synergistic effects of the two different metal centers. mdpi.com For instance, luminescent bimetallic coordination polymers have shown considerable potential for the detection of H₂S. mdpi.comnih.gov The fluorescence of these materials can be selectively quenched or enhanced in the presence of H₂S, providing a sensitive detection method. mdpi.com

Furthermore, this compound-based coordination polymers are being explored for the development of biosensors for nucleic acid detection. nih.gov Bimetallic coordination polymers have been used to construct biosensors for the sensitive and selective detection of microRNA (miRNA). nih.gov The mixed coordination of metal centers with the this compound ligand can enhance electron transfer and amplify electrochemical signals, enabling the detection of specific miRNA sequences. nih.gov The development of such biosensors is a significant step towards rapid and accurate disease diagnosis. nih.govnih.govresearchgate.net

Integration of this compound Units in Functional Polymeric Materials

The incorporation of this compound units into polymer backbones allows for the creation of functional materials with dynamic and tunable properties. The metal-ligand interactions of the this compound moiety provide a powerful tool for controlling polymer architecture and modulating their optical and electronic characteristics.

This compound ligands are key components in the construction of metallo-supramolecular polymers and block copolymers, where non-covalent metal-ligand bonds link polymer chains. rsc.org This approach offers a route to materials with reversible and stimuli-responsive properties. The self-assembly of these polymers can be directed to form a variety of nanostructures, including micelles, rods, and vesicles. cam.ac.ukrsc.orgfrontiersin.orgaps.orgwhiterose.ac.uk

The synthesis of metallo-supramolecular polymers often involves the self-assembly polymerization of ditopic macromolecules functionalized with this compound-like ligands in the presence of metal ions such as Zn²⁺ or Fe²⁺. acs.orgresearchgate.net These materials can exhibit "polymer-like" mechanical properties while maintaining the processability of low-molecular-weight compounds. researchgate.net The resulting polymers can have applications in areas such as smart coatings and self-healing materials. rsc.org

Block copolymers can also be formed by linking different polymer blocks via a this compound-metal complex. cam.ac.ukrsc.org The self-assembly of these block copolymers in selective solvents can lead to the formation of well-defined microphase-separated structures. cam.ac.ukrsc.org The ability to control the architecture and composition of these self-assembled structures is crucial for their application in nanotechnology. frontiersin.orgaps.org

Integrating this compound units into conjugated polymer backbones provides a mechanism for tuning their optical and electronic properties. The coordination of metal ions to the this compound moieties can significantly alter the electronic structure of the polymer, leading to changes in absorption and emission spectra. mdpi.com

Fluorescent coordination polymers based on bis-terpyridine ligands are of particular interest due to their tunable emission. mdpi.com The emission color of these polymers can be modulated by changing the metal ion or by external stimuli such as pH. mdpi.comresearchgate.net For example, a novel bis-terpyridine ligand was used to create a coordination polymer that showed intense visible light absorption and a fluorescence emission that could be regulated by pH. mdpi.com This tunability is a key advantage for the development of materials for applications in sensing and optoelectronics.

Furthermore, the introduction of this compound units can influence the intramolecular charge transfer (ICT) characteristics of the polymer. bohrium.com This can lead to the development of materials with interesting photophysical properties, such as dual emission modes. bohrium.com The ability to precisely control the optical and electronic properties of these polymer conjugates opens up possibilities for their use in a wide range of applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices. nih.gov

This compound Complexes in Biological and Medicinal Research Frontiers

This compound complexes are gaining increasing attention in biological and medicinal research due to their potential as therapeutic and diagnostic agents. The ability of these complexes to interact with biological targets such as DNA and proteins, combined with their unique photophysical properties, makes them promising candidates for the development of new anticancer drugs and bioimaging agents. researchgate.net

Metal-terpyridine and metal-bipyridine complexes, which are the constituent units of this compound, have shown significant potential as anticancer agents. researchgate.netnih.govfrontiersin.orgnih.govjchemlett.com These complexes can exhibit cytotoxicity against various cancer cell lines, with some showing better activity than established anticancer drugs like cisplatin. nih.gov The mechanism of action is often related to their ability to bind to DNA, leading to the inhibition of DNA replication and transcription in cancer cells. journalijdr.com The structure-activity relationship of these complexes is an active area of research, with studies showing that factors such as the nature of the metal ion and the substituents on the ligand can significantly influence their anticancer activity. nih.gov

In addition to their therapeutic potential, this compound complexes are also being explored for bioimaging applications. nih.govnih.govresearchgate.net Luminescent transition metal complexes can be used as probes for imaging cells and biological processes. nih.govnih.gov The long emission lifetimes and large Stokes shifts of some of these complexes make them particularly suitable for time-resolved imaging and for overcoming autofluorescence from biological samples. nih.gov The ability to functionalize the this compound ligand allows for the targeted delivery of these complexes to specific organelles or cellular components, enabling more precise imaging and diagnosis. nih.gov

Interactive Table: Biological and Medicinal Applications of this compound-Related Complexes

| Complex Type | Application | Mechanism of Action / Key Feature |

|---|---|---|

| Metal-terpyridine/bipyridine complexes | Anticancer agents | DNA binding and inhibition of replication researchgate.netjournalijdr.com |

| Luminescent transition metal complexes | Bioimaging probes | Long emission lifetimes, large Stokes shifts nih.gov |

Studies on Anticancer and Antimicrobial Activity Mechanisms

Bisterpyridine ligands, particularly when complexed with transition metals like ruthenium(II), copper(II), and zinc(II), have become promising candidates for therapeutic agents. Their mechanism of action is a focal point of current research, aiming to elucidate how these complexes interact with biological systems to exert anticancer and antimicrobial effects.

Recent studies on 4'-functionalized bis(terpyridine) ruthenium(II) complexes have demonstrated their potential as multifaceted biomedical agents. nih.gov These compounds exhibit moderate cytotoxicity against various cancer cell lines and show broad-spectrum antimicrobial activity. nih.gov The functionalization of the terpyridine ligand allows for the fine-tuning of the complex's biological activity. The primary anticancer mechanism is believed to be the induction of apoptosis in cancer cells.

Similarly, copper(II) and zinc(II) complexes with terpyridine ligands have been investigated for their antimicrobial properties. researchgate.net Research indicates that these complexes are often more effective against Gram-positive bacteria than Gram-negative strains, suggesting that the bacterial cell wall structure plays a crucial role in the compound's efficacy. researchgate.net For instance, complexes like [CuCl2(terpy)] have shown a stronger antibacterial effect compared to their zinc counterparts against certain strains. researchgate.net The proposed mechanism involves the disruption of cellular processes due to the metal ion, with the organic ligand facilitating transport across the cell membrane. researchgate.net

| Bisterpyridine Complex Type | Target Application | Observed Activity / Mechanism | Tested Cell Lines / Organisms |

|---|---|---|---|

| 4'-Functionalized Bis(terpyridine) Ru(II) | Anticancer / Antimicrobial | Moderate cytotoxicity; Broad-spectrum antimicrobial effects. | Various cancer cell lines |

| Bis(terpyridine)copper(II) | Anticancer | Induces apoptosis effectively; Intercalative binding to DNA. | MCF-7, Hep-2, HeLa |

| [CuCl2(terpy)] | Antimicrobial | More effective against Gram-positive bacteria; low sensitivity in E. coli. | Sarcina lutea, Escherichia coli |

| [ZnCl2(terpy)] | Antimicrobial | Effective against Gram-positive bacteria, though generally less potent than Cu complex. | Sarcina lutea, Escherichia coli |

Bioconjugation Strategies and Protein Engineering for Redox Applications

The stable and unique photophysical properties of bisterpyridine complexes, especially those of ruthenium, make them ideal candidates for bioconjugation and protein engineering. researchgate.net These strategies aim to create novel hybrid systems with tailored redox functionalities for applications in biosensing and biocatalysis.

A significant area of research involves the covalent attachment of Ru(II) bisterpyridine chromophores to redox-active proteins. researchgate.net For example, researchers have successfully created light-activated donor-acceptor bioconjugates by linking Ru(II) bisterpyridine complexes to iso-1-cytochrome c. researchgate.net In such systems, the bisterpyridine complex acts as a photosensitizer (donor), and upon light absorption, it initiates an electron transfer to the protein's redox center (acceptor). researchgate.net These engineered proteins retain their biological and catalytic activities after the chromophore is attached, opening avenues for their use in biosensors and biofuel cells. researchgate.net The methods of protein engineering, including rational design and protein surface modification, are crucial for incorporating these abiological redox cofactors into proteins to create novel functions. researchgate.net

Molecular Recognition and DNA Binding Studies

The ability of bisterpyridine complexes to bind to DNA is a cornerstone of their potential anticancer activity. Research in this area focuses on understanding the specific interactions and binding modes that govern this molecular recognition process.

Studies involving homoleptic bis(terpyridine)copper(II) complexes have shown high intrinsic binding constants with calf thymus DNA (CT-DNA). nih.gov Viscosity measurements, a key method for determining DNA binding modes, indicate that these complexes bind to DNA primarily through intercalation. nih.gov This means the planar terpyridine ligands insert themselves between the base pairs of the DNA double helix, causing a lengthening and unwinding of the DNA structure. nih.gov This interaction can disrupt DNA replication and transcription, leading to apoptosis in cancer cells. nih.gov Molecular docking studies further support these findings, revealing that hydrophobic and π-π interactions play a significant role in the binding process. nih.gov

This compound Systems in Environmental Remediation and Energy Storage

The unique coordination chemistry of bisterpyridine ligands is being leveraged for environmental and energy-related applications. Functionalized materials incorporating these ligands show promise for capturing pollutants and as components in advanced energy storage and conversion devices.

Capture and Sequestration of Contaminants

The strong chelating ability of the three nitrogen atoms in the terpyridine structure makes it highly effective for binding with heavy metal ions. nih.gov This property is being exploited to develop novel adsorbent materials for environmental remediation.

Researchers have successfully functionalized paramagnetic microspheres with terpyridyl groups to create a magnetic adsorbent capable of selectively removing heavy metal ions like lead (Pb(II)), mercury (Hg(II)), and cadmium (Cd(II)) from aqueous solutions. nih.gov These materials show high adsorption capacities and can be easily separated from water using an external magnet, allowing for regeneration and reuse. nih.gov Another innovative approach involves creating terpyridine-graphene oxide hybrids. rsc.org These materials exhibit exceptionally high adsorption capacities for ions such as Ni(II), Zn(II), and Co(II), among the highest reported for graphene-based sorbents. rsc.org

| Adsorbent Material | Target Contaminant | Maximum Adsorption Capacity (mg g⁻¹) | Optimal Conditions |

|---|---|---|---|

| Terpyridine-functionalized paramagnetic microspheres | Pb(II) | 64.75 | pH 7 |

| Hg(II) | 33.94 | ||

| Cd(II) | 24.64 | ||

| Terpyridine-graphene oxide hybrid | Ni(II) | 462 | pH 6, 25 °C |

| Zn(II) | 421 | ||

| Co(II) | 336 |

Advanced Materials for Energy Storage Applications

In the field of materials science, bisterpyridine-metal complexes are being integrated into advanced systems for energy storage and molecular electronics. Their robust redox properties and structural rigidity are key to their function in these applications.

Ultralong π-conjugated bis(terpyridine)metal polymer wires have been developed that demonstrate excellent long-range electron transfer and high redox conductivity. rsc.org These properties make them promising for use as molecular wires in electronic devices. rsc.org Another application is in electrochromic materials. Bis(terpyridine) iron(II) complexes have been incorporated into vertically-oriented nanostructured silica (B1680970) films. frontiersin.orgresearchgate.net These films exhibit electrochromic behavior, changing from violet to colorless upon electrochemical oxidation of the Fe(II) to Fe(III) center, a process that is reversible. frontiersin.orgresearchgate.net Such materials have potential applications in smart windows and optoelectronic devices. researchgate.net

Outlook on Scalable Synthesis and Industrial Translation of this compound Technologies

The transition of bisterpyridine-based technologies from laboratory-scale research to industrial application hinges on the development of efficient and scalable synthesis methods for the terpyridine ligands and their complexes. While numerous synthetic procedures have been developed, many result in low yields or require stoichiometric amounts of expensive reagents, limiting their utility for large-scale production. nih.govpreprints.org

Current synthetic strategies often rely on condensation reactions or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings) to construct the terpyridine framework. nih.govnih.gov Some methods have achieved gram-scale synthesis, which is a positive step towards larger production. nih.gov However, for industrial translation, future research must focus on optimizing these processes to improve yields, reduce costs, and utilize more environmentally benign reagents. Continuous exploration of catalytic systems, potentially including electrochemical synthesis, and the development of robust, one-pot reaction protocols will be critical to realizing the full industrial potential of bisterpyridine technologies in medicine, environmental science, and materials engineering. nih.gov

Q & A

Q. What experimental design principles are critical for optimizing Bisterpy synthesis?

Q. How should researchers characterize this compound’s structural purity and identity?

Combine spectroscopic (e.g., NMR, FT-IR) and chromatographic (HPLC-MS) techniques for cross-validation. For novel derivatives, elemental analysis is mandatory. Crystallographic data (XRD) should accompany synthetic protocols to confirm molecular geometry. Always compare results with literature benchmarks for known analogs .

Q. What are the standard methodologies for assessing this compound’s stability under varying pH conditions?

Use accelerated stability testing via HPLC to monitor degradation products. Design experiments with pH gradients (e.g., 2–12) and controlled temperature (25–40°C). Apply Arrhenius kinetics to extrapolate shelf-life predictions. Include negative controls (e.g., inert buffers) to isolate pH-specific effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic activity be resolved?

Contradictions often arise from unaccounted variables (e.g., trace metal impurities, humidity). Perform sensitivity analysis using Monte Carlo simulations to identify confounding factors. Validate findings through orthogonal assays (e.g., electrochemical vs. spectrophotometric measurements) and share raw datasets for peer validation .

Q. What computational strategies are effective for modeling this compound’s electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) is optimal for predicting HOMO-LUMO gaps. Validate models against experimental UV-Vis spectra. For dynamic behavior, employ Molecular Dynamics (MD) simulations in explicit solvent environments .

Q. How can reproducibility challenges in this compound-based polymer studies be mitigated?